4-Methylpiperazin-2-one
Overview
Description
4-Methylpiperazin-2-one is a chemical compound with the empirical formula C5H10N2O . It is a solid substance and is part of the phenylpiperazines, which are compounds containing a phenylpiperazine skeleton, consisting of a piperazine bound to a phenyl group .
Synthesis Analysis
The synthesis of piperazine derivatives, including 4-Methylpiperazin-2-one, has been reported in various studies. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 4-Methylpiperazin-2-one has been analyzed in several studies. The piperazine ring in the molecule adopts a chair conformation with the methyl group in an equatorial position . The diazepine ring of the olanzapine exists in a puckered conformation with the thiophene and phenyl rings making a dihedral angle .Scientific Research Applications
Histamine H4 Receptor Affinity and Metabolism
4-Methylpiperazin-2-one derivatives demonstrate significant affinity towards the histamine H4 receptor (H4R), a crucial target for anti-inflammatory and analgesic properties. This moiety is essential for high H4R affinity but also represents a metabolic hotspot for various classes of H4R ligands. Modifications to the basic methylpiperazine structure have been shown to improve metabolic properties while retaining or enhancing receptor affinity, indicating its potential in designing novel therapeutics with improved pharmacokinetic profiles (Engelhardt et al., 2013).
Antibacterial and Antifungal Activities
Compounds derived from 4-Methylpiperazin-2-one have shown promising antibacterial and antifungal activities. These compounds demonstrate exemplary binding characteristics and have less toxicity, making them potential candidates for new antimicrobial agents. Their interactions with carrier proteins like Human Serum Albumin (HSA) have been studied, revealing insights into their pharmacokinetic mechanisms and binding kinetics (Shareef et al., 2016).
Structural Analysis and Drug Synthesis
The structural analysis of derivatives of 4-Methylpiperazin-2-one has provided valuable insights into their conformation and bonding, assisting in the development of antihistaminic and antimicrobial agents. Such analysis is crucial for understanding the physicochemical properties of these compounds and their potential therapeutic applications (Ozbey et al., 2001).
Safety And Hazards
The safety data sheet for a similar compound, 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .
Future Directions
The future directions for 4-Methylpiperazin-2-one and related compounds are promising. For instance, a new piperazine compound (LQFM182) has shown anti-nociceptive and anti-inflammatory effects, suggesting potential therapeutic applications . Another study discusses the development of more potent and effective targeted kinase inhibitors (TKIs), including halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’ .
properties
IUPAC Name |
4-methylpiperazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-7-3-2-6-5(8)4-7/h2-4H2,1H3,(H,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIZTDNKHOCNAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30547170 | |
Record name | 4-Methylpiperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30547170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylpiperazin-2-one | |
CAS RN |
34770-60-0 | |
Record name | 4-Methylpiperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30547170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-3-oxopiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.